molecular formula C21H19BrN2O3S B4687128 N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE

N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE

Cat. No.: B4687128
M. Wt: 459.4 g/mol
InChI Key: CFPFTHNLRNDXAZ-UHFFFAOYSA-N
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Description

N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a carbamoyl group, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE can be achieved through a multi-step process involving several key reactions. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . This intermediate can then be further reacted with 4-bromoaniline in the presence of a base such as triethylamine and a solvent like dichloromethane to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium ferricyanide, reducing agents such as lithium aluminum hydride, and bases like triethylamine . Reaction conditions typically involve the use of organic solvents like dichloromethane and toluene, as well as controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield various oxidized derivatives, while substitution reactions can introduce new functional groups such as nitro, amino, or halogen groups.

Scientific Research Applications

N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.

    Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent physiological effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE include other furan-2-carboxamide derivatives, as well as compounds containing bromophenyl and carbamoyl groups. Examples include N-(4-bromophenyl)furan-2-carboxamide and N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-(4-fluorophenyl)isoxazole-3-carboxamide .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development in various fields.

Properties

IUPAC Name

N-[3-[(4-bromophenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3S/c22-13-8-10-14(11-9-13)23-20(26)18-15-5-2-1-3-7-17(15)28-21(18)24-19(25)16-6-4-12-27-16/h4,6,8-12H,1-3,5,7H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPFTHNLRNDXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE
Reactant of Route 2
N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE
Reactant of Route 3
N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE
Reactant of Route 5
N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE

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